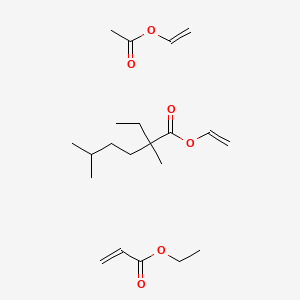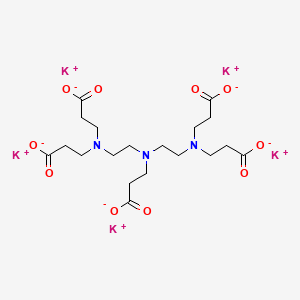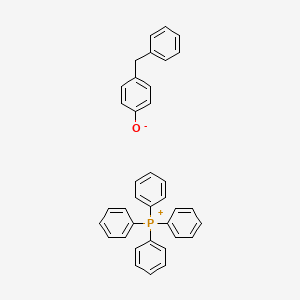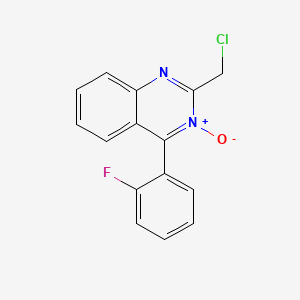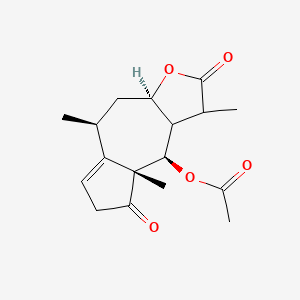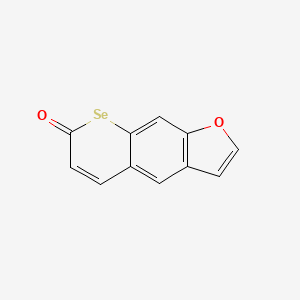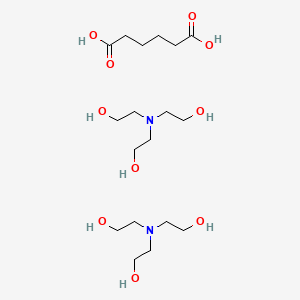
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- is a complex organic compound characterized by its multiple ether and alcohol functional groups. This compound is notable for its unique structure, which includes five oxygen atoms and five methyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- typically involves multi-step organic reactions. One common method includes the use of polyether synthesis techniques, where the starting materials undergo a series of etherification reactions. The reaction conditions often require the presence of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction: The compound can be reduced to form different alcohols or ethers using reducing agents such as lithium aluminum hydride.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ether oxygen atoms.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, thiols, and amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism by which 4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and alcohol groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7,10,13,16,19-Docosapentaenoic acid: Another polyether compound with similar structural features.
5,8,11,14,17-Eicosapentaenoic acid: A polyunsaturated fatty acid with multiple double bonds and similar functional groups.
Uniqueness
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- is unique due to its specific arrangement of ether and alcohol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
125328-88-3 |
|---|---|
Molekularformel |
C21H44O6 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
1-[1-[1-[1-[1-(2-methylpentoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C21H44O6/c1-8-9-16(2)10-23-12-18(4)25-14-20(6)27-15-21(7)26-13-19(5)24-11-17(3)22/h16-22H,8-15H2,1-7H3 |
InChI-Schlüssel |
KMWCVMHJHPSKHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)COCC(C)OCC(C)OCC(C)OCC(C)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



